2,3,4,5-Tetra-O-acetyl-D-ribononitrile
Description
Properties
Molecular Formula |
C13H17NO8 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
[(2R,3S,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate |
InChI |
InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3/t11-,12+,13-/m0/s1 |
InChI Key |
YHTPKBYAZJOQCI-XQQFMLRXSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetylated Aldononitriles
Key Differences:
Stereochemistry: The ribo configuration (ribose backbone) enhances compatibility with RNA-related drug synthesis, whereas the xylo and arabino isomers exhibit altered hydrogen-bonding patterns due to axial/equatorial hydroxyl group orientations . The InChIKey YHTPKBYAZJOQCI-UHFFFAOYSA-N is shared among isomers, highlighting identical connectivity but distinct spatial arrangements .
Physicochemical Properties: All isomers share identical molecular formulas and weights but differ in melting points and solubility. For example, D-xylononitrile tetraacetate demonstrates higher thermal stability in gas chromatography analyses .
Applications: The ribo derivative is prioritized in nucleoside analog synthesis due to its biological relevance, while xylo and arabino analogs are explored for antiviral and antibacterial applications .
Research Findings and Discrepancies
- Nomenclature Conflicts: cites a molecular formula of C₁₁H₂₀O₅ for this compound, conflicting with NIST data (C₁₃H₁₇NO₈). This may reflect variations in acetylation degrees or reporting errors .
- Synthetic Utility: The ribo isomer’s nitrile group facilitates click chemistry applications, whereas arabino derivatives show promise in glycomimetics due to their rare sugar backbone .
Preparation Methods
Acetylation of D-ribose to 2,3,4,5-Tetra-O-acetyl-D-ribose
The initial step involves the acetylation of D-ribose to protect the hydroxyl groups:
- D-ribose is dissolved in methanol and treated with catalytic sulfuric acid to form methyl ribofuranoside intermediates.
- After neutralization and removal of methanol under reduced pressure, acetic acid and acetic anhydride are added.
- The mixture is heated (typically around 100°C) for several hours to complete acetylation, yielding methyl 2,3,5-tri-O-acetyl ribofuranoside.
- Further acetylation with sulfuric acid and acetic anhydride at controlled temperatures (20±5°C) converts the intermediate to 1,2,3,5-tetra-O-acetyl ribofuranose derivatives.
Isolation and Purification
- The reaction mixture is neutralized with lithium carbonate.
- Vacuum distillation removes excess reagents and solvents.
- The product is extracted with organic solvents such as dichloromethane and washed with aqueous sodium bicarbonate and sodium chloride solutions.
- Crystallization is induced by cooling and addition of water/isopropanol mixtures, yielding purified tetra-O-acetyl ribofuranose as a white solid.
Conversion to 2,3,4,5-Tetra-O-acetyl-D-ribononitrile
- The anomeric position is functionalized by reaction with reagents such as triazole methyl ester or other nucleophiles under acidic catalysis (e.g., trifluoromethanesulfonic acid).
- The reaction is conducted at elevated temperatures (around 115°C) under vacuum to facilitate substitution.
- After completion, the mixture is cooled, precipitated, and filtered to isolate the nitrile derivative or related functionalized product.
Representative Experimental Data and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of methyl ribofuranoside | Methanol, sulfuric acid, 20°C, 3 h | Quantitative | Intermediate for acetylation |
| Acetylation to tri-O-acetyl derivative | Acetic acid, acetic anhydride, 100°C, 4 h | High (>90%) | Controlled temperature critical |
| Conversion to tetra-O-acetyl ribofuranose | Sulfuric acid, acetic anhydride, 20°C, 2 h | 60-75% | Mixture of α/β anomers, β predominant |
| Functionalization to nitrile derivative | Triflic acid, vacuum, 115°C, 4 h | ~75% | Requires careful temperature control |
Analytical Characterization
- Purity: Gas chromatography (GC) confirms purity >98% for tetra-O-acetyl ribofuranose.
- Melting Point: 82–85°C for the acetylated sugar derivative.
- Specific Rotation: Approximately -13° to -16° (C=5, MeOH), indicating stereochemical integrity.
- HPLC Analysis: Used to determine α/β anomer ratios; typical β-anomer predominance (~94%) observed.
Notes on Reaction Control and Optimization
- Temperature control during acetylation and acid-catalyzed steps is critical to avoid decomposition or side reactions.
- Slow addition of sulfuric acid and acetic anhydride ensures controlled acetylation and minimizes by-products.
- Neutralization with lithium carbonate and careful solvent removal under vacuum are essential for product purity.
- Crystallization conditions (temperature, solvent ratios) significantly affect yield and purity of the final product.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Typical Amounts/Conditions |
|---|---|---|
| Methanol | Solvent for methyl glycoside formation | 5 volumes per gram of ribose |
| Sulfuric acid (95%) | Acid catalyst | 9.6 g per 100 g ribose |
| Acetic acid | Solvent and acetylation medium | 3-4 volumes |
| Acetic anhydride | Acetylation reagent | 2-3 equivalents relative to OH groups |
| Lithium carbonate | Neutralization | Stoichiometric to acid |
| Trifluoromethanesulfonic acid | Catalyst for nitrile formation | Catalytic amounts (~1%) |
| Temperature | Reaction control | 20–115°C depending on step |
Q & A
Q. What factors contribute to variability in reported therapeutic efficacy across preclinical studies?
- Methodological Answer :
- Dosage Regimens : Optimize dose-response curves to account for species-specific pharmacokinetics.
- Bioavailability : Assess solubility (e.g., logP ~1.5) and membrane permeability using Caco-2 cell models.
- Biological Replicates : Use ≥3 independent experiments with statistical power analysis to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
